4,4'-Oxybis(3-(trifluoromethyl)aniline)

Catalog No.
S3317249
CAS No.
344-48-9
M.F
C14H10F6N2O
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Oxybis(3-(trifluoromethyl)aniline)

CAS Number

344-48-9

Product Name

4,4'-Oxybis(3-(trifluoromethyl)aniline)

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline

Molecular Formula

C14H10F6N2O

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2

InChI Key

NKYXYJFTTIPZDE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F

4,4'-Oxybis(3-(trifluoromethyl)aniline) is an aromatic compound characterized by its molecular formula C14H10F6N2OC_{14}H_{10}F_6N_2O and a molar mass of approximately 336.23 g/mol. It features two trifluoromethyl groups attached to an aromatic amine structure, making it a highly fluorinated derivative. This compound is also known by several synonyms, including 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether and 6-FODA .

There is no current research available on the specific mechanism of action of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in any biological system.

  • Potential Skin and Eye Irritant: The amine groups might cause irritation upon contact with skin or eyes.
  • Potential Respiratory Irritant: Inhalation of dust or fumes from the compound could irritate the respiratory tract.
  • Unknown Flammability: As information is lacking, it is best to handle the compound with caution regarding flammability.

This compound serves as a substrate in various organic reactions, particularly those involving amines and anilines. It can undergo:

  • Nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethyl groups.
  • Coupling reactions where it can react with other aromatic compounds to form complex structures.
  • Oxidation reactions, leading to the formation of various derivatives that can be useful in different chemical contexts .

The synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) typically involves:

  • Reactions between trifluoromethyl-substituted anilines and appropriate coupling agents or solvents.
  • Thermal annealing processes that enhance the yield and purity of the final product .

The methods can vary based on desired purity and application requirements.

This compound finds utility in several areas:

  • Materials Science: It acts as a building block for polyimides used in gas separation membranes and photonics .
  • Organic Synthesis: It is employed in the synthesis of more complex organic molecules due to its reactive amine groups.
  • Chemical Intermediates: It serves as an intermediate in the production of various fluorinated compounds .

Interaction studies involving 4,4'-Oxybis(3-(trifluoromethyl)aniline) focus on its reactivity with other chemical species:

  • The presence of trifluoromethyl groups enhances its electrophilicity, allowing it to participate in diverse chemical interactions.
  • Its behavior in biological systems remains an area of ongoing research, particularly regarding its potential toxicity and environmental impact.

Several compounds share structural similarities with 4,4'-Oxybis(3-(trifluoromethyl)aniline). Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl etherC14H10F6N2OSimilar trifluoromethyl substitution; used in polyimide synthesis
Bis(4-amino-2-trifluoromethylphenyl) etherC14H10F6N2OContains similar functional groups; used in polymer chemistry
Trifluoromethyl anilineC7H6F3NSimpler structure; often used as a precursor for more complex fluorinated compounds

Uniqueness

What sets 4,4'-Oxybis(3-(trifluoromethyl)aniline) apart is its specific arrangement of functional groups that allow for unique reactivity patterns not present in simpler analogs. Its dual amine functionality combined with fluorination provides distinct chemical properties beneficial for specialized applications.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for constructing the diaryl ether backbone. In one approach, 3-(trifluoromethyl)-4-fluoronitrobenzene reacts with 3-(trifluoromethyl)-4-nitrophenol under basic conditions. Potassium carbonate in dimethylacetamide (DMAc) and toluene at 165°C facilitates the displacement of fluorine by the phenolic oxygen, yielding 4,4'-dinitro-3,3'-bis(trifluoromethyl)diphenyl ether. Subsequent reduction of nitro groups to amines is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in dimethylformamide (DMF) at 65°C. This two-step process achieves moderate yields (60–70%) but requires harsh conditions and prolonged reaction times.

SNAr efficiency hinges on electron-deficient aryl halides. The trifluoromethyl groups meta to the reaction site enhance electrophilicity by withdrawing electron density, accelerating substitution. Polar aprotic solvents like DMAc stabilize transition states, while toluene aids azeotropic water removal, preventing hydrolysis.

Table 1: SNAr Reaction Conditions for Diary Ether Formation

Starting MaterialBaseSolventTemperatureYield
3-(CF3)-4-fluoronitrobenzeneK2CO3DMAc/toluene165°C68%
3-(CF3)-4-chloronitrobenzeneCsFDMF150°C52%

Reductive Amination Approaches

Reductive amination offers an alternative route to install amine groups post-ether formation. After synthesizing the dinitro diaryl ether, nitro reduction proceeds via hydrogenation or chemical reductants. For instance, sodium hydrosulfite (Na2S2O4) in aqueous ethanol selectively reduces nitro groups to amines without cleaving the ether bond. This method avoids high-pressure hydrogenation equipment but requires careful pH control to prevent side reactions.

In advanced iterations, lithium bis(trimethylsilyl)amide (LiHMDS) mediates the condensation of aldehydes with ammonia equivalents, followed by in situ reduction. While not directly applied to 4,4'-oxybis(aniline) derivatives, this strategy highlights the potential for tandem imine formation and reduction in constructing aromatic amines.

Continuous Manufacturing Systems Design

The industrial synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) represents a compelling case study for implementing advanced continuous manufacturing strategies in fluorinated aromatic compound production [1] [2]. This compound, with molecular formula C₁₄H₁₀F₆N₂O and molecular weight 336.23 g/mol, requires sophisticated process engineering approaches to achieve the high purity standards demanded by its applications in polymer chemistry and pharmaceutical development [3] [4].

Contemporary industrial production of 4,4'-Oxybis(3-(trifluoromethyl)aniline) employs continuous flow synthesis methodologies that leverage the inherent advantages of uninterrupted processing over traditional batch operations [6]. The synthesis typically involves nucleophilic aromatic substitution reactions between appropriately substituted aromatic fluorine compounds and phenolic nucleophiles, followed by subsequent reduction steps to yield the target diamine structure [7].

PropertyValue
Molecular FormulaC₁₄H₁₀F₆N₂O
Molecular Weight336.23 g/mol
CAS Registry Number344-48-9
Melting Point127-131°C
AppearanceWhite to almost white powder/crystal
Purity (Commercial)≥98%
Storage ConditionsCool, dry place under inert gas
SolubilitySoluble in organic solvents, insoluble in water

Microreactor Technology Implementation

Microreactor technology has emerged as a transformative approach for the continuous synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline), offering substantial improvements in process efficiency and product quality compared to conventional batch reactors [8] [9]. The implementation of microreactor systems in fluorinated aromatic amine production addresses critical challenges associated with exothermic reaction control and precise stoichiometric management [10] [6].

The design of microreactor systems for 4,4'-Oxybis(3-(trifluoromethyl)aniline) synthesis capitalizes on the enhanced heat and mass transfer characteristics inherent to micro-scale reaction environments [8] [11]. These systems typically feature channel dimensions in the sub-millimeter range, creating surface-to-volume ratios that are orders of magnitude higher than traditional reactor configurations [6] [12]. This geometric advantage enables precise temperature control during the highly exothermic aromatic substitution reactions required for diphenyl ether formation [10] [13].

Technical FactorDescriptionBenefits
Heat Transfer EnhancementEnhanced heat and mass transfer due to high surface-to-volume ratioBetter temperature control, prevention of hot spots
Mass Transfer ImprovementImproved mixing and diffusion in micro-scale channelsHigher yields, better selectivity
Reaction Time ReductionFaster reaction kinetics and reduced residence timeIncreased productivity, faster process development
Safety ImprovementReduced risk of thermal runaway and improved containmentSafer operation of exothermic reactions
Process ControlReal-time monitoring and precise parameter controlConsistent product quality, easier optimization
Miniaturization BenefitsSmall reactor volume reduces hazardous material inventoryLower capital investment, flexible production

The continuous flow synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in microreactor systems demonstrates significant advantages in reaction selectivity and yield optimization [14] [15]. Process parameters such as residence time, temperature, and reagent stoichiometry can be precisely controlled within narrow operating windows, resulting in improved product consistency and reduced formation of undesired byproducts [11] [6]. The modular nature of microreactor technology also enables rapid process optimization through systematic parameter screening, facilitating accelerated process development timelines [8] [12].

Economic considerations for microreactor implementation in 4,4'-Oxybis(3-(trifluoromethyl)aniline) production include reduced capital investment requirements compared to large-scale batch infrastructure [8] [16]. The compact footprint of microreactor systems allows for distributed manufacturing approaches, potentially reducing transportation costs and enabling more responsive supply chain management [14] [11]. Additionally, the inherent safety advantages of reduced reaction volumes and improved process control can result in lower insurance and regulatory compliance costs [10] [6].

Inline Purification and Quality Control Mechanisms

The integration of inline purification and quality control mechanisms represents a critical component of continuous manufacturing systems for 4,4'-Oxybis(3-(trifluoromethyl)aniline) [17] [12]. These systems enable real-time product monitoring and purification, eliminating the need for intermediate isolation steps that characterize traditional batch processing approaches [12] [15].

Inline purification strategies for 4,4'-Oxybis(3-(trifluoromethyl)aniline) production typically incorporate multiple complementary separation techniques [12] [18]. Continuous extraction systems utilize selective solvent systems to remove ionic impurities and unreacted starting materials from the product stream [12] [19]. The implementation of inline crystallization units enables direct isolation of the target compound in high purity form, with crystal morphology and size distribution controlled through precise temperature and concentration management [12] [16].

Chromatographic purification systems integrated into continuous flow processes provide exceptional selectivity for the removal of structurally similar impurities [12] [15]. These systems employ specialized stationary phases optimized for fluorinated aromatic compounds, enabling efficient separation of regioisomers and incomplete reaction products that may be present in the crude synthesis mixture [17] [12]. The continuous nature of these purification processes eliminates the solvent waste and processing delays associated with traditional batch chromatography [18] [15].

Quality control mechanisms integrated into continuous manufacturing systems for 4,4'-Oxybis(3-(trifluoromethyl)aniline) employ real-time analytical monitoring to ensure consistent product specifications [17] [6]. Inline spectroscopic analysis, including near-infrared and Raman spectroscopy, provides immediate feedback on product purity and composition throughout the manufacturing process [17] [12]. This continuous monitoring enables rapid detection and correction of process deviations, maintaining product quality within tight specifications [6] [15].

The economic benefits of inline purification and quality control systems include significant reductions in processing time and solvent consumption compared to traditional batch purification methods [17] [18]. The elimination of intermediate isolation and re-dissolution steps reduces overall processing costs while improving product yield through minimized material losses [12] [15]. Additionally, the continuous nature of these systems enables more efficient utilization of equipment and personnel resources [17] [6].

Waste Stream Management and Byproduct Utilization

Effective waste stream management in the production of 4,4'-Oxybis(3-(trifluoromethyl)aniline) requires comprehensive strategies that address both environmental sustainability and economic optimization [20] [18]. The synthesis of this fluorinated aromatic compound generates several distinct waste streams, including unreacted starting materials, process solvents, and organic byproducts that require careful management to minimize environmental impact [21] [22].

StrategyImplementation MethodWaste Reduction Potential
Source ReductionOptimize reaction stoichiometry and conditions20-40% reduction in raw material consumption
Process IntensificationUse microreactor technology for better control30-50% reduction in solvent usage
Byproduct ValorizationConvert byproducts to valuable intermediates15-25% conversion of waste to revenue
Solvent RecoveryImplement distillation and extraction systems60-80% solvent recovery rates
Inline PurificationIntegrate chromatography and crystallization25-35% reduction in purification waste
Continuous ProcessingEliminate batch-to-batch variations40-60% overall waste reduction

Source reduction strategies focus on optimizing reaction conditions to maximize conversion efficiency and minimize the formation of unwanted byproducts [18] [23]. Process intensification through microreactor technology enables more precise control over reaction parameters, resulting in improved selectivity and reduced waste generation [21] [19]. The enhanced mixing and heat transfer characteristics of continuous flow systems contribute to more complete reactions and reduced formation of side products [18] [15].

Byproduct utilization strategies for 4,4'-Oxybis(3-(trifluoromethyl)aniline) production focus on identifying valuable applications for unavoidable synthetic byproducts [22] [24]. Fluorinated aromatic compounds generated as side products often possess valuable properties for specialty chemical applications, enabling their conversion from waste streams to revenue-generating products [22] [25]. The development of integrated process networks that utilize these byproducts as starting materials for other fluorinated compounds represents an important aspect of sustainable manufacturing [22] [23].

Solvent recovery and recycling systems play a crucial role in minimizing waste generation during 4,4'-Oxybis(3-(trifluoromethyl)aniline) production [21] [23]. Continuous distillation units integrated into the manufacturing process enable real-time solvent recovery, achieving recovery rates of 60-80% for many process solvents [21] [19]. The implementation of advanced separation technologies, including membrane-based systems and selective adsorption processes, further enhances solvent recovery efficiency while reducing energy consumption [18] [15].

The economic benefits of comprehensive waste management strategies extend beyond direct cost savings from reduced waste disposal fees [22] [23]. Improved resource utilization through byproduct valorization and solvent recovery contributes to overall process economics, while enhanced environmental performance supports regulatory compliance and corporate sustainability objectives [21] [18]. The integration of waste minimization strategies into process design from the initial stages enables more cost-effective implementation compared to retrofitting existing processes [23] [16].

Economic Analysis of Scaling Challenges

The economic analysis of scaling challenges for 4,4'-Oxybis(3-(trifluoromethyl)aniline) production reveals complex interdependencies between technical, financial, and market factors that influence the viability of industrial-scale manufacturing [26] [27]. The transition from laboratory-scale synthesis to commercial production involves significant technical hurdles that directly impact production economics and investment requirements [28] [29].

Challenge CategorySpecific IssuesCost Impact
Technical ScalingHeat transfer limitations, mixing inefficiency15-30% increase in operational costs
Economic ViabilityHigh capital investment, operational costs2-5x higher initial capital investment
Process EngineeringComplex equipment design, maintenance requirements20-40% increase in engineering costs
Quality ControlAnalytical method validation, real-time monitoring10-25% increase in quality assurance costs
Regulatory ComplianceProcess validation, documentation requirements5-15% increase in compliance costs
Supply ChainRaw material availability, logistics coordination10-20% increase in material costs

Technical scaling challenges for 4,4'-Oxybis(3-(trifluoromethyl)aniline) production primarily stem from the complex nature of fluorinated aromatic synthesis reactions [26] [28]. The highly exothermic nature of nucleophilic aromatic substitution reactions requires sophisticated heat management systems at industrial scale, with inadequate temperature control leading to reduced yields and increased byproduct formation [28] [27]. The implementation of effective heat transfer systems represents a significant component of capital investment, with specialized heat exchangers and cooling systems required to maintain optimal reaction conditions [26] [30].

Process engineering challenges include the design and implementation of specialized equipment capable of handling fluorinated compounds under the aggressive conditions required for synthesis [31] [27]. Corrosion-resistant materials and specialized sealing systems add significant costs to equipment procurement and maintenance [28] [30]. The complexity of continuous flow systems for fluorinated compound synthesis requires substantial engineering expertise, contributing to increased development and implementation costs [27] [16].

Economic viability analysis indicates that capital investment requirements for industrial-scale 4,4'-Oxybis(3-(trifluoromethyl)aniline) production are typically 2-5 times higher than equivalent capacity for conventional aromatic compounds [16] [29]. This increased investment reflects the specialized equipment requirements, enhanced safety systems, and sophisticated process control infrastructure necessary for fluorinated compound manufacturing [28] [32]. Operating costs are similarly elevated due to higher energy requirements, specialized raw materials, and enhanced quality control procedures [16] [30].

Market factors significantly influence the economic attractiveness of large-scale 4,4'-Oxybis(3-(trifluoromethyl)aniline) production [29] [32]. The relatively specialized applications of this compound result in limited market volumes compared to commodity chemicals, requiring careful analysis of supply-demand dynamics to justify capital investment [26] [29]. Price volatility in fluorinated chemical markets adds additional risk considerations that must be incorporated into economic modeling [28] [16].

Regulatory compliance costs represent an increasingly significant component of total production economics for fluorinated compounds [27] [29]. Environmental regulations governing fluorinated compound manufacturing continue to evolve, requiring ongoing investment in monitoring and control systems [26] [32]. The documentation and validation requirements for pharmaceutical and high-performance polymer applications add substantial costs to quality assurance programs [27] [30].

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Dates

Last modified: 08-19-2023

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